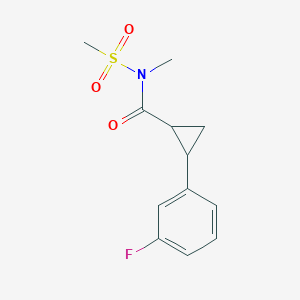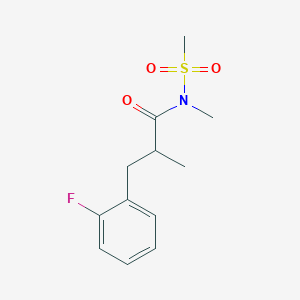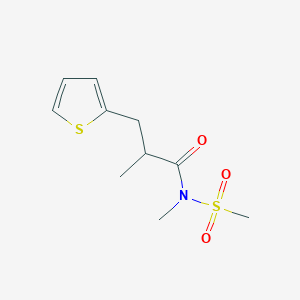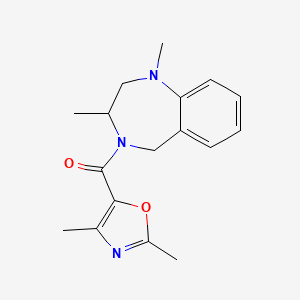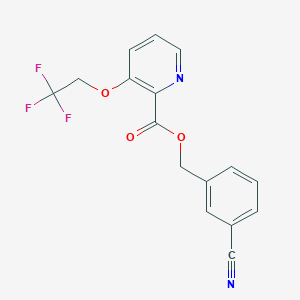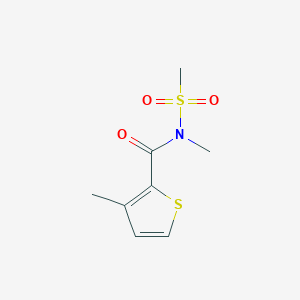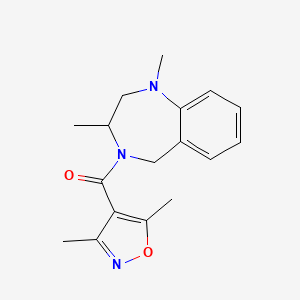
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide (commonly known as DPCPX) is a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that plays a crucial role in various physiological processes, including sleep, cardiovascular function, and inflammation. DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems.
作用机制
DPCPX selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They play a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity in the central nervous system. Adenosine A1 receptors also play a role in cardiovascular function, inflammation, and pain.
Biochemical and Physiological Effects:
DPCPX blocks the activation of adenosine A1 receptors, which leads to a decrease in the inhibitory effect of adenosine on neuronal excitability, synaptic transmission, and plasticity. This can result in an increase in neuronal activity and synaptic transmission. DPCPX has also been shown to increase heart rate and blood pressure in animal models, indicating a role for adenosine A1 receptors in cardiovascular function. In addition, DPCPX has been shown to reduce inflammation and pain in animal models, suggesting a potential therapeutic role for adenosine A1 receptor antagonists in these conditions.
实验室实验的优点和局限性
One advantage of using DPCPX in scientific research is its high selectivity for adenosine A1 receptors, which allows for specific investigation of the role of these receptors in different biological systems. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
未来方向
For research on DPCPX could include investigating its potential therapeutic applications in cardiovascular disease, inflammation, and pain. In addition, further studies could investigate the role of adenosine A1 receptors in other physiological processes, such as sleep and cognition. Finally, new and improved adenosine A1 receptor antagonists could be developed to enhance the potency and selectivity of these compounds for use in scientific research and potential therapeutic applications.
合成方法
The synthesis of DPCPX involves the reaction of 2,3,5,6-tetrafluorophenyl isocyanate with 1,3-dimethyl-2-nitrobenzene, followed by reduction of the nitro group with tin(II) chloride to yield the corresponding aniline. The aniline is then reacted with propan-2-ylsulfonyl chloride to form the sulfonamide, which is finally converted to DPCPX by reaction with indole-2-carboxylic acid.
科学研究应用
DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems. It has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the central nervous system. DPCPX has also been used to investigate the role of adenosine A1 receptors in cardiovascular function, inflammation, and pain.
属性
IUPAC Name |
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)20(18,19)16(4)14(17)13-9-11-7-5-6-8-12(11)15(13)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGFDNZHPOHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
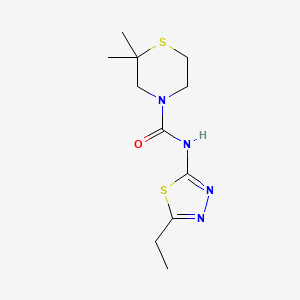
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
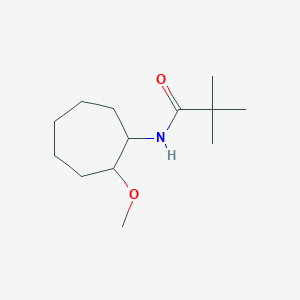

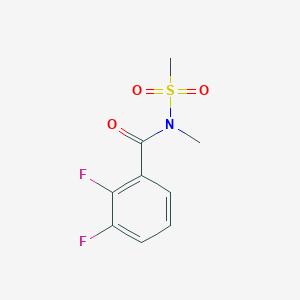
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
